molecular formula C11H15ClF3NO3 B1430096 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine hydrochloride CAS No. 1443981-73-4

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine hydrochloride

Cat. No. B1430096
M. Wt: 301.69 g/mol
InChI Key: KMVUUENKWZPFLA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 1443981-73-4 . It has a molecular weight of 301.69 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The IUPAC Name for this compound is 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine hydrochloride . The InChI Code is 1S/C11H14F3NO3.ClH/c1-16-7-4-6(10(15)11(12,13)14)5-8(17-2)9(7)18-3;/h4-5,10H,15H2,1-3H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder . The compound’s storage temperature is 4 degrees Celsius .

Scientific Research Applications

Environmental Remediation and Sorbents

Amine-Functionalized Sorbents for Environmental Remediation : Research highlights the development and application of amine-containing sorbents for the removal of persistent and harmful substances from the environment, such as perfluoroalkyl and polyfluoroalkyl substances (PFAS). These sorbents, due to their functional groups, offer effective solutions for treating contaminated water and wastewater at low concentrations of pollutants, suggesting the utility of amine-functionalized compounds in environmental cleanup efforts (Ateia et al., 2019).

Synthesis and Chemical Properties

Synthesis and Structural Properties of Novel Compounds : A study focused on the synthesis, spectroscopic, and structural properties of novel substituted compounds provides insights into chemical reactions and product formation that could be relevant to understanding the behavior and applications of the target compound in scientific research (Issac & Tierney, 1996).

Industrial and Commercial Applications

Amine-functionalized Metal–Organic Frameworks : Amine-functionalized metal–organic frameworks (MOFs) demonstrate significant potential in various applications, including CO2 capture, due to the strong interaction between CO2 and basic amino functionalities. This suggests that compounds with similar functional groups could be useful in addressing environmental challenges related to greenhouse gas emissions (Lin, Kong, & Chen, 2016).

Safety And Hazards

The safety information available indicates that this compound has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO3.ClH/c1-16-7-4-6(10(15)11(12,13)14)5-8(17-2)9(7)18-3;/h4-5,10H,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVUUENKWZPFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine hydrochloride

CAS RN

1443981-73-4
Record name Benzenemethanamine, 3,4,5-trimethoxy-α-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443981-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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